AV-412

Catalog No.
S547917
CAS No.
451493-31-5
M.F
C34H36ClFN6O4S
M. Wt
679.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AV-412

CAS Number

451493-31-5

Product Name

AV-412

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C34H36ClFN6O4S

Molecular Weight

679.2 g/mol

InChI

InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10)

InChI Key

YTEQVKXIDXBUOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

AV 412, AV-412, AV412 cpd, MP 412, MP-412, MP412 cpd, N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Description

The exact mass of the compound AV-412 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

AV-412 acts as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 receptor tyrosine kinases []. These proteins play a crucial role in cell signaling pathways that promote cell proliferation and survival. By inhibiting these kinases, AV-412 disrupts these pathways, potentially leading to cancer cell death [].

One advantage of AV-412 is its effectiveness against EGFR mutations, such as L858R, which can render cancer cells resistant to other EGFR-targeting drugs [, ].

In Vitro and In Vivo Studies

Studies conducted in cell lines have shown that AV-412 effectively inhibits the autophosphorylation of EGFR and ErbB2, a marker of their activity [, ]. Additionally, AV-412 demonstrated significant antitumor effects in animal models with EGFR-overexpressing tumors and tumors resistant to gefitinib, another EGFR inhibitor []. These findings suggest that AV-412 may be effective against a broader range of cancers compared to existing therapies.

AV-412 is a small molecule classified as a next-generation oral tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor and human epidermal growth factor receptor 2. Its chemical formula is C41H44ClFN6O7S2C_{41}H_{44}ClFN_6O_7S_2, with a molecular weight of approximately 851.41 g/mol. AV-412 has been investigated for its potential therapeutic applications in various cancers, including non-small cell lung cancer, metastatic breast cancer, pancreatic cancer, head and neck cancer, and hormone-refractory prostate cancer. Its mechanism of action involves the inhibition of specific mutations in the epidermal growth factor receptor, notably the L858R mutation, which is associated with resistance to first-generation inhibitors like erlotinib .

AV-412 acts as a dual inhibitor, targeting both EGFR and ErbB2 receptor tyrosine kinases [, ]. These receptors are involved in a signaling cascade that promotes cell growth and survival. By binding to the active site of these enzymes, AV-412 prevents them from transferring phosphate groups to downstream signaling molecules, effectively halting the growth signal [].

Studies have shown that AV-412 is particularly effective against EGFR mutations that render cancer cells resistant to other EGFR-targeted therapies []. This makes it potentially valuable for treating cancers that have become less responsive to standard treatments.

AV-412 exhibits significant inhibitory activity against the autophosphorylation of the epidermal growth factor receptor and human epidermal growth factor receptor 2. The half-maximal inhibitory concentration (IC50) values for AV-412 against these receptors are approximately 43 nM and 282 nM, respectively . Additionally, it induces ubiquitination and degradation of HER2 in specific cancer cell lines, further demonstrating its potential to modulate signaling pathways involved in tumor growth .

In preclinical studies, AV-412 has shown remarkable efficacy in models of non-small cell lung cancer harboring the EGFR L858R mutation. It has been reported to be over ten times more potent than erlotinib, achieving complete tumor regression at doses where erlotinib is ineffective . AV-412 also demonstrates activity against tumors with the EGFR L858R/T790M mutation, which is often associated with acquired resistance to first-generation tyrosine kinase inhibitors . The compound's ability to inhibit multiple receptor tyrosine kinases positions it as a promising candidate for treating various solid tumors.

The synthesis of AV-412 involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final product. While specific details about the synthetic pathway are not extensively documented in public literature, it generally involves techniques common in organic chemistry such as:

  • Coupling reactions to form amide bonds.
  • Functional group transformations to introduce necessary substituents.
  • Purification processes such as crystallization or chromatography to isolate the final compound .

AV-412 is primarily being explored for its applications in oncology. Its targeted action against specific mutations makes it a candidate for treating patients with resistant forms of cancer that do not respond well to existing therapies. The ongoing clinical trials aim to establish its efficacy and safety profile in human subjects, particularly those with non-small cell lung cancer and other solid tumors characterized by mutations in the epidermal growth factor receptor .

AV-412 has been studied for drug interactions that may affect its efficacy or safety profile. Notable interactions include an increased risk of methemoglobinemia when combined with certain medications such as ambroxol, articaine, benzocaine, and bupivacaine . Understanding these interactions is crucial for optimizing treatment regimens and ensuring patient safety during therapy.

Several compounds share structural or functional similarities with AV-412. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionKey FeaturesIC50 (nM)
ErlotinibEGFR inhibitorFirst-generation inhibitor; effective against some EGFR mutations10
AfatinibIrreversible EGFR inhibitorBroad activity against multiple EGFR mutations; used for resistant cases0.5
LapatinibDual EGFR/HER2 inhibitorTargets both epidermal growth factor receptor and HER2; used in breast cancer5
OsimertinibThird-generation EGFR inhibitorSpecifically targets T790M mutation; effective in resistant cases0.5

AV-412's uniqueness lies in its potency against both sensitive and resistant mutations of the epidermal growth factor receptor while also targeting human epidermal growth factor receptor 2. This dual action could provide a therapeutic advantage over other compounds that primarily target only one receptor type .

AttributeInformation
Preferred nameAV-412
IUPAC designationN-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide [1]
Empirical formula (free base)C₂₇H₂₈ClFN₆O [1]
Relative molecular mass (free base)507.0 grams per mole [1]
Empirical formula (tosylate salt)C₄₁H₄₄ClFN₆O₇S₂ [2]
Relative molecular mass (tosylate salt)851.4 grams per mole [3]
Simplified molecular input line entry system stringCC(C)(C#CC₁=CC₂=C(C=C₁NC(=O)C= C)C(=NC=N₂)NC₃=CC(=C(C=C₃)F)Cl)N₄CCN(C)CC₄ [1]
International chemical identifier keyZAJXXUDARPGGOC-UHFFFAOYSA-N [1]
StereochemistryAchiral; no defined stereocentres [2]

Table 1. Core identifiers and composition.

Fundamental Structural Motifs

  • The scaffold is a fused bicyclic quinazoline nucleus that provides the hydrogen-bonding geometry necessary for high-affinity recognition of the adenosine triphosphate pocket in receptor tyrosine kinases [4].
  • A conjugated prop-2-enamide (acrylamide) group lies para to the ring nitrogen atoms; this electrophilic “Michael acceptor” enables irreversible covalent bond formation with a nucleophilic cysteine residue (cysteine 797) within the epidermal growth factor receptor active site [5].
  • A 3-chloro-4-fluoroaniline fragment contributes π–π stacking and halogen-bond interactions that enhance potency while increasing lipophilicity [6].
  • The 3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl side chain projects toward the solvent channel, improving aqueous solubility and permitting secondary contacts with gatekeeper-region residues [6].

Crystallographic and Computational Insights

No X-ray diffraction structure of AV-412 bound to its primary target has been deposited to date [6]. Docking and covalent-modeling studies indicate that:

  • The acrylamide β-carbon forms an irreversible thioether with the sulfur atom of cysteine 797 in epidermal growth factor receptor and the homologous cysteine 808 in erb-B2 receptor tyrosine-protein kinase 2 [6] [5].
  • The quinazoline ring establishes a bidentate hydrogen-bond network with methionine 793 in the hinge region, mirroring first-generation anilino-quinazolines yet occupying additional back-cleft volume created by the L858R–T790M gatekeeper mutation [6].
  • The alkyne linker maintains a linear conformation, minimizing steric clash while orienting the tertiary butyl-substituted piperazine to an outward-facing, solvent-exposed position, thereby reducing entropic penalties upon binding [6].

Physicochemical Profile

ParameterMeasured or computed valueInterpretation
Topological polar surface area73.4 square ångström [1]Consistent with good cell-permeation while retaining capacity for hydrogen bonding.
Partition coefficient (log P, computational)4.5 [1]Moderate lipophilicity supportive of oral absorption but necessitating salt formation for formulation.
Hydrogen-bond donors2 [1]Favourable for kinase hinge interaction without excessive polarity.
Hydrogen-bond acceptors7 [1]Enables multiple binding contacts within the adenosine triphosphate pocket.
Rotatable bonds7 [1]Balances conformational flexibility and entropic cost.
Exact mass506.1997 daltons [1]Useful for high-resolution mass spectrometric confirmation.

Table 2. Selected physicochemical descriptors of the free-base form.

Structure–Activity Relationship Highlights

The irreversible attachment conferred by the acrylamide warhead translates into sub-nanomolar to low-nanomolar biochemical potency against wild-type and mutant epidermal growth factor receptor variants, while the steric and electronic properties of the halogenated aniline and alkyne–piperazine substituents modulate selectivity across the kinome [6].

Protein kinase targetHalf-maximal inhibitory concentration (nanomolar)Structural inference
Epidermal growth factor receptor (wild type)0.5 [4]Optimal hinge fit plus covalent bond formation.
Epidermal growth factor receptor L858R mutant0.5 [6]Maintained orientation despite Leu-to-Arg substitution.
Epidermal growth factor receptor T790M mutant0.79 [4]Alkyne linker accommodates gatekeeper methionine bulk.
Epidermal growth factor receptor L858R/T790M double mutant2.3 [4]Slight potency reduction from cumulative steric effects.
erb-B2 receptor tyrosine-protein kinase 219 [4]Conserved cysteine 808 enables covalent linkage.
Abelson murine leukemia viral oncogene homolog 141 [6]Partial hinge complementarity explains secondary activity.
Fms-related receptor tyrosine kinase 1920 [6]Absence of reactive cysteine diminishes covalent engagement.
Proto-oncogene tyrosine-protein kinase Src2 000 [6]Limited non-covalent complementarity and no covalent anchor.

Table 3. Representative biochemical potency values illustrating the influence of structural features on kinase selectivity.

Solid-State and Formulation-Relevant Features

The tosylate salt is the preferred solid form for preclinical studies; incorporation of two p-toluenesulfonic acid counterions increases crystalline lattice energy, affords a melting point above one hundred eighty degrees Celsius, and enhances aqueous solubility to beyond twenty-eight milligrams per millilitre in dimethyl sulfoxide [7] [3]. The free base appears as a yellow amorphous solid with over ninety-eight percent purity by high-performance liquid chromatography [8].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

678.2191307 g/mol

Monoisotopic Mass

678.2191307 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z541VW0W40

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer.

Other CAS

451493-31-5

Wikipedia

Av-412

Dates

Last modified: 08-15-2023
1: Suzuki T, Fujii A, Ochi H, Nakamura H. Ubiquitination and downregulation of ErbB2 and estrogen receptor-alpha by kinase inhibitor MP-412 in human breast cancer cells. J Cell Biochem. 2011 Sep;112(9):2279-86. doi: 10.1002/jcb.23147. PubMed PMID: 21503962.
2: Suzuki T, Fujii A, Ohya J, Nakamura H, Fujita F, Koike M, Fujita M. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models. Cancer Sci. 2009 Aug;100(8):1526-31. Epub 2009 May 13. PubMed PMID: 19459856.
3: Suzuki T, Fujii A, Ohya J, Amano Y, Kitano Y, Abe D, Nakamura H. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor. Cancer Sci. 2007 Dec;98(12):1977-84. Epub 2007 Sep 18. PubMed PMID: 17888033.

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